6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound with a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the cyclization of o-phenylenediamine with an α-haloester under basic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoxalin-2-one structure.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
- 6-Methoxy-4-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 6-Methoxy-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one
- 6-Methyl-1,2,3,4-tetrahydroquinoline
Comparison: 6-Methyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-methyl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHYWKXOCOAFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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